molecular formula C25H22O4S2 B8406634 (4-Hydroxyphenyl)diphenylsulfonium4-methylbenzenesulfonate

(4-Hydroxyphenyl)diphenylsulfonium4-methylbenzenesulfonate

Cat. No. B8406634
M. Wt: 450.6 g/mol
InChI Key: JILJYTPDQRWDGS-UHFFFAOYSA-N
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Patent
US09164384B2

Procedure details

A mixture of 25 g of (4-tert-butyloxyphenyl)diphenylsulfonium p-toluenesulfonate, 0.5 g of p-toluenesulfonic acid monohydrate, and 75 g of methanol was stirred at 80° C. for 5 hours. The reaction solution was cooled to room temperature and concentrated in vacuum, to which 100 g of methylene chloride and 50 g of deionized water were added. The organic layer was separated, washed with water, and concentrated in vacuum. To the concentrate, 100 g of MIBK was added. This was concentrated in vacuum again, obtaining 24 g of the target compound, (4-hydroxyphenyl)diphenylsulfonium p-toluenesulfonate as oily matter. Yield 96%.
Name
(4-tert-butyloxyphenyl)diphenylsulfonium p-toluenesulfonate
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
75 g
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([S:7]([O-:10])(=[O:9])=[O:8])=[CH:3][CH:2]=1.C([O:16][C:17]1[CH:22]=[CH:21][C:20]([S+:23]([C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)[C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)=[CH:19][CH:18]=1)(C)(C)C>O.C1(C)C=CC(S(O)(=O)=O)=CC=1.CO>[C:1]1([CH3:11])[CH:2]=[CH:3][C:4]([S:7]([O-:10])(=[O:8])=[O:9])=[CH:5][CH:6]=1.[OH:16][C:17]1[CH:22]=[CH:21][C:20]([S+:23]([C:30]2[CH:31]=[CH:32][CH:33]=[CH:34][CH:35]=2)[C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)=[CH:19][CH:18]=1 |f:0.1,2.3,5.6|

Inputs

Step One
Name
(4-tert-butyloxyphenyl)diphenylsulfonium p-toluenesulfonate
Quantity
25 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.C(C)(C)(C)OC1=CC=C(C=C1)[S+](C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.5 g
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
75 g
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum, to which 100 g of methylene chloride and 50 g of deionized water
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
ADDITION
Type
ADDITION
Details
To the concentrate, 100 g of MIBK was added
CONCENTRATION
Type
CONCENTRATION
Details
This was concentrated in vacuum again

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.OC1=CC=C(C=C1)[S+](C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 108%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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